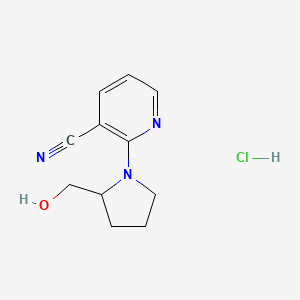

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride

Description

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a nicotinonitrile moiety

Properties

IUPAC Name |

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(14)8-15;/h1,3,5,10,15H,2,4,6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEBBKASENDPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=CC=N2)C#N)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride typically involves the reaction of nicotinonitrile with a hydroxymethyl-substituted pyrrolidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-(Carboxymethyl)pyrrolidin-1-yl)nicotinonitrile.

Reduction: Formation of 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinamide.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features enable various chemical modifications, making it valuable in developing new compounds.

Biology

- Biological Activity Exploration: Research indicates potential biological activities, including:

Medicine

- Therapeutic Agent Development: The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets, including enzymes and receptors. Its mechanism of action may involve inhibition or activation of these targets, leading to various biological effects .

Industry

- Material Development: Utilized in developing new materials and chemical processes due to its unique chemical properties. Its application in industrial settings may include the formulation of specialized chemicals or materials tailored for specific functions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives similar to 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride against common bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cancer Treatment

Research focused on the compound's ability to inhibit specific cancer cell lines showed promising results. The study highlighted its mechanism involving apoptosis induction in cancer cells, paving the way for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(Hydroxymethyl)pyrrolidine

- Nicotinonitrile

- Pyrrolidine-2-carboxylic acid

Uniqueness

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the hydroxymethyl group and the nicotinonitrile moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a nicotinonitrile moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antibacterial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, in vitro studies have shown that various pyrrolidine compounds demonstrate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride | TBD | S. aureus, E. coli |

| 1,3-dipyrrolidino benzene | >0.1 | E. coli |

| 4-bromo-piperidine derivative | 0.0195 | Bacillus mycoides |

Antifungal Activity

The compound also shows promising antifungal activity. In studies evaluating various pyrrolidine derivatives, compounds demonstrated efficacy against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound could be further explored for antifungal applications.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µM) | Target Fungi |

|---|---|---|

| 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride | TBD | C. albicans |

| Compound A | 16.69 | C. albicans |

| Compound B | 56.74 | F. oxysporum |

The mechanism by which 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride exerts its biological effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis due to its structural similarity to known antibiotics . Further studies are needed to elucidate the precise pathways involved.

Case Studies

Recent studies have highlighted the therapeutic potential of pyrrolidine derivatives in treating infections caused by resistant bacterial strains. For instance, a case study involving a novel pyrrolidine derivative showed complete inhibition of bacterial growth within 8 hours against resistant strains of S. aureus . Such findings underscore the importance of exploring these compounds in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-(hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative (e.g., 2-(hydroxymethyl)pyrrolidine) with a substituted pyridine precursor. Key steps include:

- Nucleophilic substitution : Reacting the pyrrolidine moiety with a halogenated pyridine derivative (e.g., 2-chloronicotinonitrile) under basic conditions (e.g., K₂CO₃ in DMF) .

- Acidification : Post-synthesis treatment with HCl to form the hydrochloride salt.

- Optimization : Parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios should be systematically varied. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula.

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproduce experiments : Validate protocols using standardized cell lines and assay conditions (e.g., RPMI-1640 media with 10% FBS for cytotoxicity) .

- Control variables : Test batch-to-batch variability in compound purity (via HPLC) and solvent effects (DMSO vs. saline) .

- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding affinity .

Q. What strategies are effective for improving the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the hydroxymethyl group with acetyl or phosphate esters to enhance bioavailability .

- In vitro assays : Use liver microsomes (human or rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target receptor?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses with the target (e.g., kinase ATP-binding site) .

- MD simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .

- QSAR analysis : Corrogate substituent effects (e.g., pyrrolidine ring size) with activity data to prioritize synthetic targets .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions .

- HPLC-DAD/MS : Identify degradation products by comparing retention times and fragmentation patterns with reference standards .

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .

Methodological Resources

- Synthesis Optimization : Refer to protocols for analogous pyrrolidine-pyridine hybrids .

- Safety Handling : Follow GHS guidelines for hygroscopic hydrochloride salts (use desiccants and inert atmosphere) .

- Data Validation : Cross-reference biological activity with PubChem or ChEMBL datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.